molecular formula C16H15BrN4O3 B5746666 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide

2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide

Cat. No. B5746666
M. Wt: 391.22 g/mol
InChI Key: RUIRCLHHKKJXMY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in the development of new drugs and therapeutic treatments.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide involves its ability to induce apoptosis in cancer cells. This compound targets specific signaling pathways that are involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide are still under investigation. However, studies have shown that this compound has a significant impact on cancer cell metabolism and can induce changes in cell morphology and structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its ability to induce cell death in cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and for developing new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which can affect the viability of normal cells.

Future Directions

There are several future directions for research on 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide. One possible direction is to explore its potential applications in the development of new antibiotics to combat drug-resistant bacterial infections. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential impact on normal cell function.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide involves the reaction between 4-bromoaniline and 4-nitrobenzaldehyde in the presence of propanohydrazide. The reaction is carried out under specific conditions, and the product is obtained through a series of purification steps.

Scientific Research Applications

2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-cancer activity by inducing cell death in cancer cells. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3/c1-11(19-14-6-4-13(17)5-7-14)16(22)20-18-10-12-2-8-15(9-3-12)21(23)24/h2-11,19H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIRCLHHKKJXMY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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